4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol
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Overview
Description
4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol is a useful research compound. Its molecular formula is C17H16N2O3 and its molecular weight is 296.326. The purity is usually 95%.
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Scientific Research Applications
Biomimetic Syntheses of Polyketide Aromatics
Research by Griffin, Leeper, and Staunton (1984) discusses biomimetic syntheses of polyketide aromatics from pyrylium salts, highlighting methodologies that could potentially be applied to synthesize related benzene derivatives. Their work demonstrates the versatility of methoxypyrylium compounds derived from pyranones in producing linear β-polycarbonyl derivatives and methylene-2H-pyrans, which undergo cyclisation to generate polyketide aromatic systems. This approach may be relevant for synthesizing and studying compounds like "4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol" (Griffin, Leeper, & Staunton, 1984).
Polarographic Studies on Pyrazole Derivatives
A study by Seth, Bannerjee, and Sharma (1981) on the polarographic behavior of a pyrazole derivative in various solvent mixtures provides a framework for analyzing electrochemical properties of similar compounds. Their findings on the reduction process across different pH levels could offer a basis for electrochemical studies on "this compound," potentially revealing insights into its redox characteristics and applications in material science or as electroactive components in chemical sensors (Seth, Bannerjee, & Sharma, 1981).
Crystal Structure Analysis
Investigations into the crystal structures of pyrazole derivatives, such as the work by Fun, Quah, Chandrakantha, Isloor, and Shetty (2011), offer methodologies for determining the molecular geometry, intermolecular interactions, and packing arrangements of such compounds. Understanding the crystal structure of "this compound" could inform its physical properties, stability, and potential applications in material science (Fun et al., 2011).
Synthesis and Bioactivity Studies
Research on the synthesis and bioactivity of pyrazolyl benzenesulfonamides by Gul, Tuğrak, Sakagami, Taslimi, Gulcin, and Supuran (2016) highlights the potential for developing compounds with significant biological activities. While focused on sulfonamides, the methodologies and findings could be relevant for assessing the bioactivity of "this compound" in pharmacological contexts, particularly in exploring its potential as a carbonic anhydrase inhibitor or for other therapeutic applications (Gul et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to target signal transducers and activators of transcription 3 (stat3) in the context of anti-inflammatory and anti-arthritic activities .
Mode of Action
Benzene derivatives can undergo electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Similar compounds have been shown to inhibit stat3 activation and its downstream signaling , which could potentially affect various biochemical pathways involved in inflammation and arthritis.
Result of Action
Similar compounds have demonstrated anti-inflammatory and anti-arthritic activities , suggesting potential therapeutic effects in these contexts.
Properties
IUPAC Name |
4-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-10-16(13-5-3-4-6-15(13)22-2)17(19-18-10)12-8-7-11(20)9-14(12)21/h3-9,20-21H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVGDCZENHADEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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